4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide
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Overview
Description
4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-fluorophenyl group attached to the thiazole ring, which is further connected to an acetylamino group and a benzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene as a starting material.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride in the presence of a base such as pyridine.
Chemical Reactions Analysis
4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide can be compared with other similar compounds, such as:
2-(4-fluorophenyl)-1,3-thiazole-4-carboxamide: This compound also contains a thiazole ring with a 4-fluorophenyl group but differs in the presence of a carboxamide group instead of an acetylamino group.
4-(4-fluorophenyl)-1,3-thiazole-2-amine: This compound has a similar thiazole ring structure but contains an amine group at the 2-position instead of an acetylamino group.
4-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid: This compound features a carboxylic acid group at the 5-position of the thiazole ring, differing from the acetylamino and benzamide moieties in the target compound.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential biological activities.
Properties
IUPAC Name |
4-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-13-5-1-12(2-6-13)18-22-15(10-25-18)9-16(23)21-14-7-3-11(4-8-14)17(20)24/h1-8,10H,9H2,(H2,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDCLHLVYRZBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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